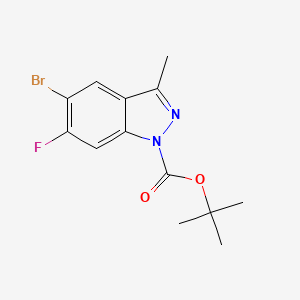
1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole
Overview
Description
1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The presence of bromine, fluorine, and a tert-butoxycarbonyl (Boc) protecting group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole typically involves the following steps:
Alkylation of Indole: The starting material, indole, undergoes alkylation to form 3-methylindole.
Boc Protection: The 3-methylindole is then protected with a tert-butoxycarbonyl (Boc) group to yield 1-Boc-3-methylindole.
Bromination: The Boc-protected intermediate is brominated at the 5-position using bromine in the presence of a base.
Fluorination: Finally, the brominated compound is fluorinated at the 6-position to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and palladium catalysts are commonly used.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is typically employed.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are used.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine or fluorine atoms.
Deprotection Reactions: The free amine derivative of the indazole.
Coupling Reactions: Complex molecules with extended carbon chains or aromatic systems.
Scientific Research Applications
1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of potential therapeutic agents for various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials science research
Mechanism of Action
The mechanism of action of 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the Boc group can influence its solubility and stability, affecting its bioavailability and pharmacokinetics .
Comparison with Similar Compounds
1-Boc-5-bromo-3-methyl-1H-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-Boc-6-fluoro-3-methyl-1H-indazole: Lacks the bromine atom, leading to different substitution patterns and coupling reactions.
5-bromo-6-fluoro-3-methyl-1H-indazole: Lacks the Boc group, making it more reactive but less stable.
Uniqueness: 1-Boc-5-bromo-6-fluoro-3-methyl-1H-indazole is unique due to the combination of bromine, fluorine, and Boc protecting group, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
tert-butyl 5-bromo-6-fluoro-3-methylindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O2/c1-7-8-5-9(14)10(15)6-11(8)17(16-7)12(18)19-13(2,3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXUZPRTYBBNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC(=C(C=C12)Br)F)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696186 | |
| Record name | tert-Butyl 5-bromo-6-fluoro-3-methyl-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-88-3 | |
| Record name | tert-Butyl 5-bromo-6-fluoro-3-methyl-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1527740.png)
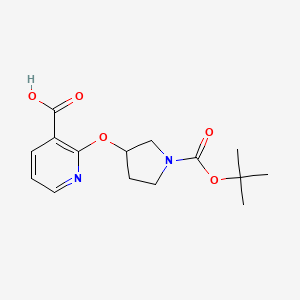
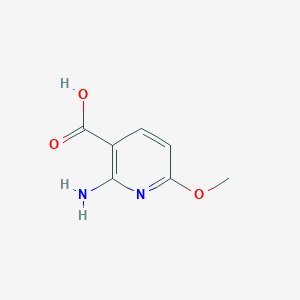

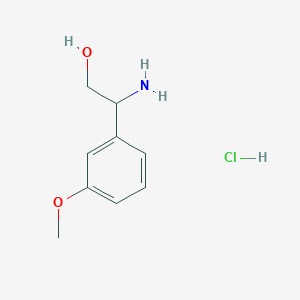
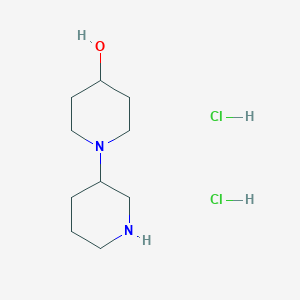

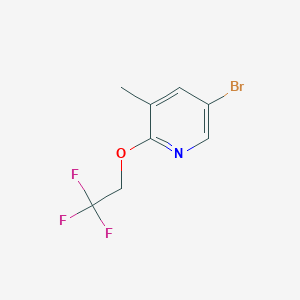
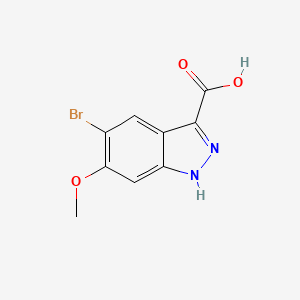
![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde](/img/structure/B1527757.png)




